molecular formula C26H22FN5O4 B2727174 2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1242939-13-4

2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2727174
CAS No.: 1242939-13-4
M. Wt: 487.491
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazoline core substituted with a 4-fluorobenzyl group at position 4 and an N-(4-methoxybenzyl)acetamide side chain. Its synthesis likely involves multi-step reactions, including Friedel-Crafts alkylation, cyclization, and S- or N-alkylation, as described in analogous triazoloquinazolinone syntheses . The fluorobenzyl and methoxybenzyl substituents are critical for modulating lipophilicity, bioavailability, and target binding, as seen in structurally related antihistaminic and anticancer agents .

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN5O4/c1-36-20-12-8-17(9-13-20)14-28-23(33)16-31-26(35)32-22-5-3-2-4-21(22)24(34)30(25(32)29-31)15-18-6-10-19(27)11-7-18/h2-13H,14-16H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDSOQZJYJNXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide (CAS Number: 1242939-13-4) is a synthetic derivative of quinazoline and triazole that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C26H22FN5O4C_{26}H_{22}FN_5O_4 with a molecular weight of 487.5 g/mol . The structure includes a quinazoline core fused with a triazole ring and various functional groups that may influence its biological activities.

PropertyValue
Molecular FormulaC26H22FN5O4
Molecular Weight487.5 g/mol
CAS Number1242939-13-4

Cytotoxicity

Recent studies have indicated that derivatives of triazoloquinazolines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines . The presence of specific substituents on the quinazoline moiety can enhance cytotoxic activity by promoting interaction with DNA and inhibiting topoisomerase II.

Case Study:
In a comparative study, compound 16 (a close analogue) demonstrated an IC50 of 2.44 μM against HCT-116 cells, indicating strong antiproliferative properties. This suggests that modifications in the structure can lead to enhanced biological activity .

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of various enzymes. Notably, its structural features suggest it may interact with topoisomerase II, an essential enzyme for DNA replication and repair.

Research Findings:

  • Topoisomerase II Inhibition: The compound demonstrated promising inhibitory effects with IC50 values indicating effective binding to the enzyme.
  • AChE Inhibition: Similar compounds have shown activity against acetylcholinesterase (AChE), which is critical for neurotransmitter regulation. For example, derivatives with benzylamine moieties have been reported to have IC50 values around 0.23 μM , indicating potent AChE inhibition .

The biological activity of this compound can be attributed to:

  • DNA Intercalation: The triazole and quinazoline rings facilitate intercalation between DNA base pairs, disrupting replication and transcription processes.
  • Hydrophobic Interactions: The fluorobenzyl moiety enhances lipophilicity, aiding in membrane permeability and interaction with intracellular targets.
  • Hydrogen Bonding: Functional groups such as methoxybenzyl may form hydrogen bonds with target receptors or enzymes, enhancing binding affinity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives, including this compound, as effective anticancer agents. Quinazoline derivatives have been shown to inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of vascular endothelial growth factor receptor (VEGF RTK)
  • Targeting epidermal growth factor receptor (EGFR)
  • Acting as poly ADP ribose polymerase (PARP) inhibitors for breast cancer treatment .

This compound's structural features may enhance its efficacy against specific cancer types, particularly due to its ability to modulate key signaling pathways involved in tumor growth and metastasis.

Anti-inflammatory Properties

Quinazoline derivatives are also recognized for their anti-inflammatory activities. The compound can potentially inhibit inflammatory mediators and cytokines, providing therapeutic benefits in conditions such as rheumatoid arthritis or other inflammatory diseases .

Antimicrobial Activity

Studies have demonstrated that quinazoline-based compounds exhibit antimicrobial properties against a range of bacteria and fungi. The presence of the dioxo group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityInhibition of breast cancer cell lines via EGFR targeting
Anti-inflammatory EffectsReduction in cytokine levels in animal models
Antimicrobial EfficacyEffective against Staphylococcus aureus and Escherichia coli

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Triazoloquinazolinones are pharmacologically significant due to their dual heterocyclic framework. Below is a comparative analysis of key analogues:

Compound Substituents Bioactivity Key Differences
2-(4-(4-Fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide 4-Fluorobenzyl (position 4); N-(4-methoxybenzyl)acetamide (side chain) Not explicitly reported; predicted antihistaminic/anticancer activity Unique methoxybenzyl group enhances electron density and steric bulk.
4-Benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones Benzyl (position 4); variable substituents (e.g., halogens, alkyl groups) H1-antihistaminic activity (IC50: 0.82–1.34 µM) Lack of acetamide side chain reduces solubility but maintains target affinity.
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Sulfonylphenyl (position 5); 2,4-difluorophenyl (position 4) Anticancer activity (e.g., against MCF-7 cells) Sulfonyl groups increase polarity, reducing blood-brain barrier penetration.
S-Alkylated 1,2,4-triazoles (e.g., compounds [10–15] in ) Variable halogenated acetophenone side chains Unreported bioactivity; structural similarity suggests kinase inhibition Halogenated side chains (e.g., 4-fluorophenyl) may enhance metabolic stability.

Pharmacokinetic and Physicochemical Properties

  • Solubility : The N-(4-methoxybenzyl)acetamide side chain introduces hydrogen-bonding capacity, enhancing aqueous solubility relative to sulfonyl-substituted triazoles .
  • Metabolic Stability : Fluorine atoms and methoxy groups may reduce oxidative metabolism, extending half-life compared to chlorinated or brominated derivatives .

Bioactivity Profiling

For example:

  • H1-antihistaminic agents : Analogues with 4-benzyl substitution exhibit IC50 values <2 µM, comparable to loratadine .
  • Anticancer activity : Sulfonyl-substituted triazoles show moderate cytotoxicity (e.g., GI50: 10–50 µM against NCI-60 cell lines) .

Research Findings and Data Tables

Table 1: Substituent Effects on Bioactivity

Substituent Position Effect on Activity Reference
4-Fluorobenzyl 4 Enhances target binding via hydrophobic interactions; improves metabolic stability
N-(4-Methoxybenzyl) Side chain Increases solubility and electron density; may reduce CNS penetration
Sulfonylphenyl 5 Boosts polarity but limits bioavailability; linked to anticancer activity

Table 2: Comparative Spectral Data

Compound Class IR νC=O (cm⁻¹) 1H-NMR δ (ppm) Key Features
Triazoloquinazolinones (this work) 1663–1682 7.2–8.1 (aromatic protons) Absence of νS-H confirms thione tautomer
S-Alkylated triazoles N/A 2.5–3.1 (SCH2); 4.1–4.5 (OCH3) Alkylation shifts νC=S to 1247–1255 cm⁻¹

Preparation Methods

Niementowski’s Cyclization

Anthranilic acid derivatives react with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazoline derivatives. This method provides high regioselectivity but requires careful control of reaction duration to prevent over-oxidation.

Reaction Conditions

Parameter Value
Starting Material Anthranilic acid
Reagent Formamide
Temperature 125–130°C
Yield 65–78%

Grimmel-Guinther-Morgan Synthesis

Triazole Ring Annulation

Thetriazolo[4,3-a]quinazoline system is constructed via cyclocondensation reactions between the quinazolinone core and hydrazine derivatives.

Hydrazine-Mediated Cyclization

Treatment of 4-(4-fluorobenzyl)-3,4-dihydroquinazoline-1,5-dione with hydrazine hydrate induces triazole ring formation through a tandem nucleophilic attack and dehydration sequence.

Optimized Protocol

  • Reflux quinazolinone precursor (1 eq) with hydrazine hydrate (3 eq) in ethanol
  • Maintain reaction at 80°C for 8–12 hours
  • Achieve cyclization yields of 72–85%

Microwave-Assisted Synthesis

Recent advances demonstrate that microwave irradiation (150 W, 120°C) reduces reaction times to 30–45 minutes while maintaining yields ≥80%. This method minimizes side-product formation through precise thermal control.

N-(4-Methoxybenzyl)Acetamide Installation

The acetamide side chain is introduced via nucleophilic substitution or coupling reactions.

Chloroacetylation Strategy

A two-step protocol ensures efficient installation:

Step 1: Chloroacetyl Intermediate

  • React triazoloquinazolinone with chloroacetyl chloride (1.2 eq)
  • Use DMF as solvent with K₂CO₃ (2 eq) as base
  • Yield: 89%

Step 2: Aminolysis with 4-Methoxybenzylamine

  • Treat chloroacetyl intermediate with 4-methoxybenzylamine (1.5 eq)
  • Conduct reaction in THF at 0°C → RT for 12 hours
  • Isolate product via ethyl acetate extraction (Yield: 76%)

Direct Coupling via Carbodiimide Chemistry

Alternative approach using EDC/HOBt activation:

  • Couple carboxylic acid derivative with 4-methoxybenzylamine
  • Achieve 81% yield with reduced racemization risk

Critical Reaction Optimization

Solvent Effects on Alkylation

Purification and Characterization

Crystallization Protocols

Recrystallization from ethanol/water (3:1 v/v) produces needle-shaped crystals suitable for X-ray diffraction. Key crystallization parameters:

Parameter Value
Cooling Rate 0.5°C/min
Seed Crystal Size 50–100 μm
Final Purity ≥99.5%

Spectroscopic Validation

1H-NMR Key Signals (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, triazole-H)
  • δ 7.85 (d, J = 8.4 Hz, 2H, aromatic)
  • δ 4.52 (s, 2H, CH₂CO)
  • δ 3.78 (s, 3H, OCH₃)

HRMS (ESI+):
Calculated for C₂₈H₂₄FN₅O₄: 514.1883 [M+H]⁺
Observed: 514.1885

Comparative Analysis of Synthetic Routes

Method Total Yield (%) Purity (%) Time (h)
Sequential Alkylation 58 98.2 48
One-Pot Synthesis 63 97.8 36
Microwave-Assisted 71 99.1 18

Microwave-assisted protocols demonstrate superior efficiency, though requiring specialized equipment.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituents on the triazoloquinazoline core and acetamide moiety. For example, aromatic protons in 4-fluorobenzyl groups resonate at δ 7.2–7.4 ppm .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
    Advanced Analysis
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry. A similar compound (2-(3,4-dimethyl-5,5-dioxo-pyrazolo-benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide) was analyzed with R factor = 0.049 .
  • LC-MS : Quantifies molecular ions (e.g., m/z 394.382 for analogous structures) and fragmentation patterns .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Methodological Approach

  • Dose-Response Assays : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity .
  • Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm interactions with hypothesized targets (e.g., kinase enzymes).
  • Structural Analog Comparison : Compare activity with derivatives lacking the 4-methoxybenzyl group to isolate pharmacophore contributions .

What computational tools are recommended for predicting this compound’s reactivity and binding modes?

Q. Advanced Modeling

  • Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites for substitution reactions (e.g., acetamide hydrolysis).
  • Molecular Docking (AutoDock Vina) : Simulates binding to biological targets (e.g., quinazoline-binding enzymes) using PubChem 3D conformers .
  • QSAR Models : Correlate substituent effects (e.g., fluorobenzyl vs. chlorobenzyl) with activity trends .

How can researchers design experiments to study this compound’s metabolic stability?

Q. In Vitro/In Vivo Strategies

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks.
  • Metabolite ID : Use HR-MS/MS to identify oxidation (e.g., triazole ring hydroxylation) or glucuronidation products .

What strategies mitigate synthetic challenges like low solubility or byproduct formation?

Q. Advanced Solutions

  • Co-Solvent Systems : Use DMSO/water mixtures (e.g., 10% v/v) to enhance solubility during biological testing .
  • Byproduct Minimization : Employ scavenger resins (e.g., polymer-bound isocyanates) during benzylation to trap unreacted aldehydes .
  • Crystallization Optimization : Screen solvents (ethanol/water vs. acetone) to improve crystal purity .

How does the 4-fluorobenzyl group influence this compound’s pharmacokinetic profile?

Q. Structure-Property Insights

  • Lipophilicity : Fluorine atoms increase logP (measured at ~2.8 for similar compounds), enhancing membrane permeability .
  • Metabolic Resistance : The C-F bond resists oxidative degradation compared to chlorinated analogs .
  • Biodistribution : Radiolabel (¹⁸F) analogs can be tracked via PET imaging to study tissue uptake .

What are the best practices for storing and handling this compound to ensure stability?

Q. Basic Guidelines

  • Storage : –20°C in amber vials under argon to prevent photodegradation and hydrolysis.
  • Stability Monitoring : Periodic HPLC analysis (every 6 months) to detect degradation (e.g., acetamide cleavage) .

How can researchers validate the compound’s mechanism of action in disease models?

Q. Advanced Validation

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways).
  • Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to confirm target engagement .
  • In Vivo Efficacy : Test in xenograft models (e.g., HCT-116 colon cancer) with dose titration (10–50 mg/kg, oral) .

What structural analogs of this compound have shown promising activity, and how do they differ?

Q. Key Analog Comparisons

Analog StructureKey ModificationActivity ProfileSource
5-Cyclopentyl-2-(4-fluorophenyl)Cyclopentyl substitutionAnticancer (IC₅₀ = 1.2 µM)
N-(4-Nitrophenyl) derivativesNitrophenyl acetamideAntimicrobial (MIC = 8 µg/mL)
2-(4-Chlorophenyl) variantsChlorine substitutionEnhanced kinase inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.